Product packaging for Ebrimycin(Cat. No.:CAS No. 30003-49-7)

Ebrimycin

Cat. No.: B610200
CAS No.: 30003-49-7
M. Wt: 2254.938
InChI Key: DBULPBHLGBAFFN-XRGRGHKRSA-N
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Description

Historical Discovery and Early Characterization of Primycin (B1142422)

The discovery of Primycin dates back to the early era of systematic antibiotic research. It was first reported in 1954 by Vályi-Nagy et al., who isolated it from cultures of Streptomyces primycini. drugfuture.comgoogle.compte.hu. This marked the first antibiotic discovered, isolated, and produced in Hungary pte.hu. Early characterization efforts revealed that Primycin was effective against staphylococci and mycobacteria and was distinct from other known antibiotics at the time pte.hu. Initial studies also indicated its activity against Gram-positive bacteria google.com. Further characterization efforts determined that primycin is the sulfate (B86663) of a monoalkylated guanidine (B92328) and contains multiple functional groups, including C-methyl groups, ethylenic linkages, and numerous hydroxyl groups. The presence of a (-)-D-arabinose unit was also demonstrated rsc.orgrsc.org. Degradation studies using alkaline hydrolysis and ozonolysis helped in the characterization of its components, leading to the isolation of secoprimycins rsc.orgrsc.org.

Academic Significance of Ebrimycin as a Macrolide Antibiotic Complex

This compound is classified as a macrolide antibiotic complex epo.orgoup.comresearchgate.netoup.com. Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached nih.govscispace.com. Primycin is described as a large 36-membered non-polyene macrolide lactone researchgate.net. The primycin antibiotic complex is known to consist of more than 20 components, with nine primary components, grouped into three major categories (A, B, and C), making up approximately 90% of the total material epo.orgdrugfuture.comgoogle.com. The structural elucidation of these components, particularly Primycin A1, has been a significant area of research drugfuture.com. The complex nature of this compound, comprising multiple closely related structures, presents both challenges and opportunities in understanding its full spectrum of activity and mechanism of action.

Positioning this compound within Contemporary Antimicrobial Research Paradigms

In contemporary antimicrobial research, this compound holds a unique position, particularly due to its activity against Gram-positive bacteria, including strains resistant to other antibiotics epo.orggoogle.comsmolecule.comakjournals.comakjournals.com. Its mechanism of action involves targeting the bacterial plasma membrane, leading to increased permeability and leakage of cellular contents without causing cell lysis pte.husmolecule.comakjournals.comakjournals.com. This membrane-targeting mechanism is particularly valuable as it can be effective against non-dividing bacteria, which are often less susceptible to antibiotics that target active growth processes smolecule.comakjournals.com. Recent studies have investigated its efficacy against prevalent multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus, mupirocin-resistant S. aureus, and vancomycin-resistant enterococci akjournals.comakjournals.com. Furthermore, research into the biosynthesis of primycin by Saccharomonospora azurea strains is ongoing, including investigations into the genetic factors controlling its production and potential for strain improvement and rational drug design researchgate.netnih.gov. The interaction of primycin with lipid components of bacterial membranes, such as oleic acid, has also been studied, highlighting the importance of these interactions for its biological activity smolecule.comd-nb.info. The continued investigation into this compound's mechanism and its effectiveness against resistant strains positions it as a compound of interest in the ongoing search for new antimicrobial strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C110H208N6O38S B610200 Ebrimycin CAS No. 30003-49-7

Properties

CAS No.

30003-49-7

Molecular Formula

C110H208N6O38S

Molecular Weight

2254.938

IUPAC Name

2-[5-[(4E,20E)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine;sulfuric acid

InChI

InChI=1S/2C55H103N3O17.H2O4S/c2*1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57;1-5(2,3)4/h2*25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58);(H2,1,2,3,4)/b2*32-25+,34-26+;

InChI Key

DBULPBHLGBAFFN-XRGRGHKRSA-N

SMILES

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Primycin;  Debrycin sulfate;  Ebrimycin;  Primycin A(sub 1) sulfate;  Primycin A1 sulfate.

Origin of Product

United States

Biosynthesis and Production Methodologies of Primycin

Microbial Origin and Producing Organisms

Historically, the production of Primycin (B1142422) was first attributed to Streptomyces primycini in 1954. nih.gov However, recent and more detailed analyses have identified Saccharomonospora azurea, a Gram-positive, filamentous bacterium from the family Pseudonocardiaceae, as the exclusive and validated producer of Primycin. nih.govnih.gov

While several strains of S. azurea can synthesize Primycin, there are significant differences in their production capacity. nih.gov For instance, comparative studies between S. azurea strain SZMC 14600 and strain DSM 44631 revealed that SZMC 14600 is a high-producer, yielding approximately seven times more of the antibiotic than DSM 44631. nih.gov

Comparison of Primycin Production in S. azurea Strains

Strain Production Level Approximate Yield (mg/L)
S. azurea SZMC 14600 High-Producer 1173 ± 66.22

Data sourced from a comparative study of S. azurea strains. nih.gov

The genetic blueprints for producing secondary metabolites like Primycin are located in biosynthetic gene clusters (BGCs). nih.govjmicrobiol.or.kr Many BGCs are not expressed under standard laboratory conditions and are thus termed "silent" or "cryptic". jmicrobiol.or.kr Activating these silent BGCs represents a significant opportunity for discovering new natural products. jmicrobiol.or.kr

Based on the characterized Primycin biosynthetic gene cluster (PBGC) from the producing organism Saccharomonospora azurea SZMC 14600, researchers have performed analyses to find related, silent clusters in other species. nih.gov This in silico approach has identified potential Primycin-producing capabilities in other members of the Pseudonocardiaceae family. nih.gov Specifically, genome mining workflows have revealed three species within this family that harbor silent BGCs with the core elements necessary for Primycin synthesis, suggesting they are potential, yet currently unexpressed, producers. nih.gov

Genome mining has become a critical strategy for identifying and analyzing the BGCs responsible for natural product synthesis. jmicrobiol.or.krnih.gov This process involves using computational tools to scan entire microbial genomes for the genetic sequences that encode biosynthetic pathways. jmicrobiol.or.krfrontiersin.org

For Primycin, the BGC in Saccharomonospora azurea SZMC 14600 has been identified and characterized. nih.govsecondarymetabolites.org This cluster, cataloged as MIBiG accession BGC0001447, spans approximately 112,852 nucleotides and contains 28 clustered genes. nih.govsecondarymetabolites.org Bioinformatic tools are essential for this type of analysis, allowing researchers to predict the function of genes within the cluster and the structure of the resulting chemical compound. jmicrobiol.or.kr

Bioinformatic Tools in BGC Analysis

Tool Function Application in Primycin Research
antiSMASH Identifies and annotates secondary metabolite BGCs within a genome. jmicrobiol.or.krbiorxiv.org Used to analyze the S. azurea genome and confirm the presence and structure of the Primycin Type I PKS gene cluster. researchgate.net
MIBiG A database of known BGCs, providing a reference for newly identified clusters. The Primycin BGC from S. azurea SZMC 14600 is archived (BGC0001447), facilitating comparative genomics. secondarymetabolites.org

| BLAST | Compares gene sequences to identify homologs and predict function. | Used in targeted genome mining workflows to find silent PBGCs in other Pseudonocardiaceae species based on core gene similarity. nih.gov |

Genetic and Enzymatic Machinery of Primycin Biosynthesis

The synthesis of the Primycin molecule is a complex process orchestrated by a suite of enzymes encoded by the PBGC. nih.govresearchgate.net

The core structure of Primycin is assembled by a Type I Polyketide Synthase (PKS). nih.govresearchgate.net Type I PKSs are large, multifunctional enzyme complexes organized into modules. wikipedia.orgnih.gov Each module is responsible for one cycle of chain elongation, adding a specific building block to the growing polyketide chain. nih.gov

The Primycin PKS is a modular Type I system composed of a loading module and 18 extender modules, which are divided into 6 subunits. researchgate.net The gene cluster analysis of S. azurea SZMC 14600 confirmed the presence of the core sequences for this large Type I PKS. nih.gov This modular "assembly line" architecture allows for the controlled, step-wise construction of the complex 36-membered macrocycle of Primycin.

Essential Domains of a Minimal Type I PKS Module

Domain Abbreviation Function
Acyltransferase AT Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP domain. wikipedia.orgnih.gov
Ketosynthase KS Catalyzes the key carbon-carbon bond-forming reaction (Claisen condensation) to extend the polyketide chain. wikipedia.orgnih.gov

The biosynthesis of the Primycin polyketide chain begins with a starter unit, followed by the sequential addition of extender units in a process analogous to fatty acid synthesis. nih.gov The AT domain in each of the 18 extender modules selects a specific precursor, primarily malonyl-CoA or methylmalonyl-CoA. researchgate.netmdpi.com

Analysis of the Primycin Type I PKS from S. azurea SZMC 14600 has predicted the substrate specificity for the AT domains in most modules. researchgate.net

Methylmalonyl-CoA is incorporated by the AT domains in modules 1-3, 11, and 17. researchgate.net

Malonyl-CoA is incorporated by the AT domains in modules 4-10 and 12-16. researchgate.net

Interestingly, the Primycin structure also contains more unusual extender units, such as butylmalonyl-CoA, which is incorporated at module 18. researchgate.netresearchgate.net The growing chain is passed from one module to the next, with each KS domain catalyzing the condensation reaction that elongates the chain by two carbons (from malonyl-CoA) or three carbons (from methylmalonyl-CoA). Additional domains within certain modules can perform chemical modifications (reductions, dehydrations) before the chain is passed to the next module, ultimately leading to the complex final structure of Primycin. wikipedia.org

Optimization of Fermentation Processes for Enhanced Biosynthesis

The industrial-scale production of Primycin, a 36-membered marginolactone antibiotic, relies on batch fermentation of the gram-positive, soil-dwelling bacterium Saccharomonospora azurea. researchgate.net The biosynthesis occurs via the modular type I polyketide synthase (PKS) pathway. researchgate.netnih.gov Optimizing the fermentation process is a critical objective for improving the yield of valuable secondary metabolites like Primycin. mdpi.com This optimization involves a multi-faceted approach, primarily focusing on the refinement of nutritional inputs and the control of environmental conditions to maximize the biosynthetic potential of the producing organism. Strategies for enhancing antibiotic production often involve not only genetic manipulation but also the meticulous optimization of the fermentation medium and culture conditions. nih.govnih.gov

Influence of Nutritional Factors on Yield

The yield of microbial secondary metabolites is often constrained by the availability of necessary precursors. mdpi.com Therefore, enhancing the supply of these building blocks within the fermentation medium is a key strategy for improving production. The biosynthesis of polyketide compounds, such as Primycin, is dependent on the successive condensation of lower carboxylic acids, making the composition of the nutrient medium a critical factor. mdpi.com

Optimizing the nutrient medium composition is a proven method for increasing antibiotic output. For instance, mathematical experimental design has been successfully used to reformulate fermentation media, resulting in a two-fold increase in tobramycin production by Streptomyces cremeus. nih.gov Such approaches allow for the systematic evaluation of medium ingredients and their optimal concentrations. While specific studies on a wide range of nutritional factors for Primycin are detailed, the general principle holds that the carbon and nitrogen sources, as well as trace elements, must be carefully balanced to support both microbial growth and the complex enzymatic machinery of antibiotic synthesis.

Impact of Environmental Parameters (e.g., pH, Temperature) on Biosynthesis

Environmental parameters play a crucial role in regulating the biosynthetic potential of microorganisms. For soil-dwelling bacteria like Saccharomonospora azurea, factors such as pH are known to be significant drivers of secondary metabolite production. nih.gov Studies of environmental microbiomes have shown that pH can be highly correlated with the richness of ketosynthase (KS) domains, which are essential components of the polyketide synthase machinery responsible for producing compounds like Primycin. nih.gov

In forest soil environments, pH gradients have been observed to correlate with carbon content and other parameters, influencing the biosynthetic diversity of the microbial community. nih.gov While specific optimal pH and temperature values for S. azurea and Primycin production are determined empirically for industrial-scale fermentation, maintaining these parameters within a narrow, optimal range is essential for maximizing yield. researchgate.net Deviations from optimal conditions can stress the microorganism, leading to reduced growth and a downregulation of secondary metabolic pathways.

Role of Fatty Acid Substrates in Primycin Production

The biosynthesis of Primycin is intrinsically linked to fatty acid metabolism. nih.gov Research into the fermentation of Saccharomonospora azurea has demonstrated that the type and concentration of fatty acid substrates in the growth medium have a direct and significant impact on the final antibiotic yield. researchgate.net

A study systematically evaluated the effect of various fatty acids—including stearic acid (C18:0), palmitic acid (C16:0), lauric acid (C12:0), and others—on Primycin production. The results indicated a clear preference by the organism for certain fatty acids. Notably, palmitic acid was identified as a superior alternative to stearic acid, which was originally used in the fermentation media. researchgate.net Across all tested concentrations (3 g/L, 4.5 g/L, and 6 g/L), palmitic acid consistently resulted in higher Primycin yields. The most effective concentration was found to be 4.5 g/L of palmitic acid. researchgate.net

The table below summarizes the findings on how different fatty acid substrates at a concentration of 4.5 g/L influenced the peak Primycin concentration during fermentation.

Fatty Acid SubstratePeak Primycin Concentration (mg/L)Day of Peak Production
Palmitic acid (C16:0)~1106
Stearic acid (C18:0)~855
Lauric acid (C12:0)~655
Capric acid (C10:0)~555
Enanthic acid (C7:0)~405
Caproic acid (C6:0)~455
Butyric acid (C4:0)~305

Data is estimated from graphical representations in the source material and is for illustrative purposes. researchgate.net

This demonstrates that the substitution of stearic acid with the shorter, 16-carbon palmitic acid leads to a higher concentration of Primycin, highlighting the importance of substrate-level optimization in the fermentation process. researchgate.net

Molecular Mechanisms of Antimicrobial Action

Interaction with Bacterial Plasma Membranes

Ebrimycin directly interacts with the bacterial plasma membrane, leading to significant changes in its physical properties and function. pte.hunih.gov Studies have demonstrated that the composition of the plasma membrane influences the antibiotic's mode of action. nih.govresearchgate.net Electron paramagnetic resonance (EPR) spectroscopy has revealed that primycin (B1142422) has a "rigidizing" effect on the plasma membrane. nih.govresearchgate.net This is believed to result from the formation of complexes with fatty acid molecules within the membrane, which alters the structure of phospholipids (B1166683) in the hydrophobic regions of the bilayer. nih.govresearchgate.net This interaction fundamentally compromises the membrane's dynamic nature and fluidity. pte.hunih.gov

A primary consequence of this compound's interaction with the plasma membrane is an increase in the permeability and conductivity of the membrane to ions. pte.hu This disruption of the membrane's barrier function leads to uncontrolled leakage of intracellular ions, which is a critical step in its bactericidal process. pte.huresearchgate.net The loss of essential ions from the cytoplasm disrupts the cell's internal environment and electrochemical gradients. biomol.comresearchgate.net

The increased ion permeability and subsequent leakage inevitably lead to the disruption and depolarization of the membrane potential. biomol.com A stable membrane potential is crucial for numerous cellular functions, including ATP synthesis, nutrient transport, and maintaining intracellular pH. The rapid dissipation of this potential following this compound exposure contributes significantly to the loss of cell viability. biomol.com While the membrane's integrity is compromised in terms of its selective permeability, this does not extend to wholesale structural collapse. pte.hu

Engagement with Non-Dividing Bacterial Cell Populations

A significant feature of this compound is its efficacy against non-dividing or slow-growing bacterial populations. pte.hu Most bactericidal antibiotics are only effective against actively dividing bacteria because their mechanisms interfere with processes like cell wall synthesis or DNA replication, which are hallmarks of proliferation. pte.hunih.gov

This compound demonstrates potent bactericidal activity that is not dependent on active cell division or protein synthesis. pte.hu In time-kill assays, its effectiveness was maintained even when bacterial growth was arrested using protein synthesis inhibitors like mupirocin (B1676865) and erythromycin. pte.hu This indicates that its membrane-targeting mechanism bypasses the need for active metabolic pathways that are the targets of many other antibiotics. pte.hunih.gov

However, the killing rate of this compound is influenced by the state of the cytoplasmic membrane. pte.hu Its efficacy was reduced by treatment with carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a chemical that disrupts the proton motive force across the membrane, and by low temperatures, which decrease membrane fluidity. pte.hu This suggests that while the bactericidal action does not require active biosynthesis, it is dependent on the physicochemical properties of the cell membrane. pte.hu

Table 1: Effect of Growth Arrest on this compound (Primycin) Bactericidal Activity Against S. aureus
ConditionThis compound ConcentrationTime to >3-Log10 CFU DecreaseInterpretation
Control (Actively Growing)4 × MBC1 hourRapid killing of dividing bacteria.
Control (Actively Growing)2 × MBC2 hours
Growth Arrest (Mupirocin)4 × MBC2 hoursBactericidal effect preserved against non-dividing bacteria, with slightly slower action.
Growth Arrest (Mupirocin)2 × MBC12 hours

*Data derived from time-kill assay results described in scientific literature. pte.hu MBC: Minimum Bactericidal Concentration.

Molecular Interactions with Lipid Components

This compound, also known as primycin, exerts part of its antimicrobial effect through direct interactions with the lipid constituents of cellular membranes. This interaction leads to changes in membrane structure and function. Key molecular interactions involve the formation of hydrogen bonds with components of the lipid bilayer and specific complexation with sterols, particularly in fungal membranes. These processes are governed by distinct thermodynamic parameters that reveal the nature of the driving forces behind these molecular associations.

Research into the molecular action of this compound on lipid membranes has revealed the formation of hydrogen bonds with fatty acid components, which are fundamental building blocks of the lipid bilayer. nih.gov Studies investigating the interaction between this compound and oleic acid demonstrated the formation of molecular complexes stabilized by competitive hydrogen bonds. nih.gov

Two distinct types of interactions were identified: one stabilized by a single hydrogen bond and another stabilized by two hydrogen bonds. nih.gov The formation of these complexes is a key aspect of this compound's ability to alter the plasma membrane, leading to a "rigidizing" effect and a reduction in phospholipid flexibility. nih.gov This interaction with fatty acids can cause significant alterations in the structure of phospholipids within the hydrophobic regions of the membrane. nih.gov

The thermodynamic analysis of this compound's interaction with oleic acid shows that the formation of a single or double hydrogen bond is driven by different forces. The formation of a single hydrogen bond is an entropy-driven process, while the formation of a double hydrogen bond is enthalpy-driven. nih.gov Despite these different thermodynamic drivers, both interactions result in a similar Gibbs free enthalpy change at room temperature. nih.gov This dual mechanism for hydrogen bonding highlights a complex interaction with the lipid components of the cell membrane. nih.gov

A significant aspect of this compound's antifungal activity involves its direct interaction with ergosterol (B1671047), the primary sterol in fungal plasma membranes. nih.govresearchgate.net In-vitro studies have demonstrated that this compound and ergosterol form a molecular complex with a 1:1 stoichiometry. nih.govresearchgate.net This complex formation is a critical step that initiates modifications to the structure and integrity of the fungal plasma membrane. nih.gov

The formation of complexes between this compound and lipid components is characterized by specific thermodynamic parameters that define the spontaneity and driving forces of the reactions.

The interaction between this compound and ergosterol is a notable example of an entropy-driven process. nih.govresearchgate.net Calorimetric measurements revealed a very low enthalpy change (ΔH) for the complex formation, which is insufficient on its own to drive the molecular association. nih.govresearchgate.net Instead, the reaction is propelled by a significant positive entropy change (ΔS), indicating an increase in disorder. nih.govresearchgate.net This entropy production is likely due to the partial destruction of the solvation shells around the two molecules as they come together to form the complex. nih.govresearchgate.net The dominant role of entropy makes the interaction highly dependent on temperature, suggesting that this compound's effect on cell membranes could be more pronounced at higher temperatures, such as in a fevered state. nih.govresearchgate.net

Table 1: Thermodynamic Parameters of this compound-Ergosterol Complex Formation

ParameterValueDriving Force
Enthalpy Change (ΔH) -1.14 kJ mol⁻¹Not the primary driver
Entropy Change (ΔS) 29.78 J mol⁻¹ K⁻¹Primary driver
Stoichiometry 1:1N/A

This table summarizes the thermodynamic data for the 1:1 complex formation between this compound and ergosterol, highlighting the entropy-driven nature of the interaction. nih.govresearchgate.net

In contrast, the interaction of this compound with oleic acid presents a more complex thermodynamic profile, with both enthalpy and entropy playing driving roles depending on the nature of the hydrogen bonding. nih.gov

Table 2: Thermodynamic Drivers of this compound-Oleic Acid Complex Formation

Interaction TypeThermodynamic Driver
Single Hydrogen Bond Formation Entropy (ΔS)
Double Hydrogen Bond Formation Enthalpy (ΔH)

This table shows the different thermodynamic forces driving the formation of single versus double hydrogen bonds between this compound and the lipid component oleic acid. nih.gov

Molecular Mechanisms of Microbial Resistance to Primycin

Mechanisms of Resistance to Membrane-Targeting Agents

Membrane-targeting agents like primycin (B1142422) disrupt the bacterial cell membrane. pte.huresearchgate.netresearchgate.netakjournals.comakjournals.com Resistance mechanisms against such agents often involve alterations to the membrane itself.

Changes in Membrane Composition and Fluidity

Changes in the composition and fluidity of the bacterial membrane can influence susceptibility to membrane-active antibiotics. Membrane fluidity is affected by factors such as temperature and the composition of fatty acids within the lipid bilayer. wikipedia.org Lipids with shorter or unsaturated fatty acid chains tend to increase membrane fluidity, while saturated fatty acids can decrease it. wikipedia.orgembopress.org

Studies on Candida albicans have shown that plasma membrane composition influences the mode of action of primycin. nih.govd-nb.info An ergosterol-less mutant strain of C. albicans with a more compact cell membrane exhibited decreased primycin susceptibility compared to the wild type. researchgate.net Primycin has been shown to have a "rigidizing" effect on the plasma membrane, potentially by forming complexes with membrane constituent fatty acid molecules, which can alter the structure of phospholipids (B1166683). researchgate.netresearchgate.netnih.govresearchgate.net This suggests that changes in membrane fluidity and lipid packing can play a role in resistance to primycin.

In the context of other membrane-active agents like daptomycin (B549167), changes in membrane fluidity have also been linked to resistance. Decreased membrane fluidity has been associated with daptomycin resistance in enterococci, sometimes linked to changes in fatty acid content. frontiersin.org Conversely, some studies on Staphylococcus aureus have shown increased membrane fluidity associated with daptomycin resistance. frontiersin.org These findings highlight the complex relationship between membrane fluidity and resistance to membrane-targeting antibiotics.

Absence of Lysis-Dependent Resistance Pathways

Primycin is capable of killing bacterial cells without causing lysis. pte.huresearchgate.netresearchgate.netakjournals.comakjournals.comresearchgate.net This is a characteristic shared by some other antimicrobial agents that target the cell membrane. researchgate.netresearchgate.netakjournals.comakjournals.com The ability to kill non-dividing bacteria without lysis is considered an advantageous trait for antimicrobial agents, particularly in addressing persistent infections where dormant bacteria may be present. researchgate.netresearchgate.netakjournals.com The absence of lysis as a primary mechanism of action may influence the types of resistance pathways that emerge, potentially differing from those seen with antibiotics that rely on cell wall synthesis inhibition and subsequent lysis.

Adaptive Responses in Microorganisms to Primycin Exposure

Microorganisms can exhibit adaptive responses when exposed to antibiotics, which may lead to decreased susceptibility. pte.hunih.gov

Slow Adaptation Phenotypes

Resistance development to primycin has been observed to be very slow, with a low frequency of spontaneous resistant mutants. pte.hu This slow adaptation is consistent with the observed low frequency of spontaneous mutants. unideb.hu Elevated Minimum Inhibitory Concentration (MIC) values in derivative strains have been reported to remain stable. unideb.hu

Cross-Resistance or Altered Susceptibility to Other Membrane-Active Agents

Cross-resistance occurs when resistance to one antimicrobial agent confers resistance to others, often due to shared resistance mechanisms. mdpi.com Studies have investigated potential cross-resistance between primycin and other antibiotics. Primycin susceptibility has been found to be independent of susceptibility levels to various other antibiotics, including fluoroquinolones, aminoglycosides, macrolides, tetracyclines, and beta-lactams, as well as mupirocin (B1676865) and vancomycin (B549263). pte.hu

While some studies on other membrane-active agents, such as benzalkonium chloride, have shown cross-resistance to other quaternary ammonium (B1175870) compounds and altered susceptibility to certain antibiotics, this appears to be strain-specific and not a universal phenomenon for membrane-active agents. nih.gov The lack of observed cross-resistance between primycin and a wide range of other antibiotic classes suggests that its mechanism of action and the resulting resistance pathways may be distinct. pte.hu

Genetic Basis of Emerging Resistance (Hypothetical Considerations based on general mechanisms, if no specific genes are identified for primycin)

While specific genes conferring resistance directly to primycin have not been extensively detailed in the provided search results, general molecular mechanisms of bacterial resistance can offer hypothetical considerations. Acquired bacterial antibiotic resistance can arise from mutations in chromosomal genes or the acquisition of foreign resistance genes through horizontal gene transfer. srce.hr

Mechanisms of resistance commonly involve:

Alteration of the drug target, reducing or eliminating drug binding. researchgate.netnih.govsrce.hr

Blocking drug transport into the cell. researchgate.netnih.govnih.gov

Detoxification or inactivation of the antibiotic. researchgate.netnih.govnih.gov

Active efflux of the drug from the bacterial cell. researchgate.netnih.govsrce.hr

For membrane-targeting agents like primycin, hypothetical genetic changes leading to resistance could involve genes related to:

Synthesis or modification of membrane lipids, influencing membrane composition and fluidity. embopress.orgfrontiersin.org Genes involved in fatty acid synthesis have been discussed in the context of primycin biosynthesis in Saccharomonospora azurea, and could potentially play a role in resistance if altered in target bacteria. nih.gov

Efflux pumps that could transport primycin out of the cell. While efflux pumps are a common resistance mechanism, their specific role in primycin resistance would require further investigation. researchgate.netnih.govsrce.hr

Proteins involved in primycin binding or translocation across the membrane, if such specific interactions exist.

Regulatory genes that control membrane synthesis or stress responses, leading to adaptive changes in membrane properties upon primycin exposure.

The slow development of resistance to primycin and the low frequency of spontaneous mutants observed pte.huunideb.hu might suggest that resistance acquisition may require multiple genetic events or is not readily achieved through single point mutations in common resistance genes. Further research is needed to elucidate the precise genetic basis of primycin resistance in target pathogens. Genes related to self-resistance have been identified in the primycin biosynthetic gene cluster of S. azurea, suggesting that the producing organism possesses mechanisms to tolerate its own antibiotic. nih.gov Understanding these self-resistance genes in the producer organism could potentially provide insights into how target bacteria might evolve similar resistance mechanisms.

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies

Semi-synthetic Approaches to Primycin (B1142422) Derivatives (if applicable, focusing on chemical modifications)

While specific semi-synthetic derivatives of primycin are not extensively documented in publicly available literature, the principles of modifying complex natural antibiotics are well-established and can be applied analogously. Semi-synthesis involves using the natural product as a starting scaffold for chemical modifications, aiming to improve properties such as stability, bioavailability, or antimicrobial spectrum nih.gov.

For macrolides like primycin, common strategies involve modifying functional groups to create derivatives with enhanced features. For instance, in the development of erythromycin derivatives, modifications to the erythronolide ring led to second-generation macrolides like clarithromycin and azithromycin, which exhibit significantly improved pharmacokinetic profiles nih.gov. Similar approaches could be envisioned for primycin. Potential modifications might target its numerous hydroxyl groups or the guanidine (B92328) functionality. For example, tethering amino acids to the free primary amino group of an aminocyclitol antibiotic, pactamycin, has been shown to retain antimicrobial activity while reducing toxicity mdpi.com. Another approach involves functionalizing side chains to enhance interactions with biological targets, a strategy successfully used with mithramycin derivatives to improve anti-cancer activity nih.gov. These examples from other complex antibiotics highlight potential avenues for the future development of primycin derivatives through targeted chemical modifications.

Relationship Between Molecular Structure and Membrane Interaction

The efficacy of primycin is linked to its interaction with bacterial cell membranes. The specific arrangement of its atoms and functional groups dictates how it orients and binds to these membranes, ultimately leading to its antibacterial effect.

The cationic nature of many antimicrobial agents is critical for their initial interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) mdpi.com. Primycin is characterized as the sulfate (B86663) of a monoalkylated guanidine rsc.org. The guanidinium group is protonated and positively charged at physiological pH, which is a key structural feature. This positive charge likely facilitates an initial electrostatic attraction to the anionic bacterial membrane surface, promoting its accumulation where it can exert its effects mdpi.com.

The displacement of divalent cations (like Mg²⁺ and Ca²⁺) that stabilize the LPS layer by cationic molecules is a known mechanism that destabilizes the outer membrane of Gram-negative bacteria nih.gov. While primycin is primarily active against Gram-positive bacteria, a similar electrostatic guidance mechanism is plausible for its interaction with the teichoic acids in their cell walls. The precise orientation of the primycin molecule at the membrane interface would be influenced by the location of this charge, anchoring one part of the molecule to the membrane surface while allowing other domains to interact with or insert into the lipid bilayer.

The side chains of the primycin molecule play a significant role in its biological activity. The primycin complex consists of several components where variability is seen in specific side chains google.com. For example, patents describing primycin components note variations in an alkyl side chain (R¹), which can be n-butyl, n-pentyl, or n-hexyl, and in a second position (R²) that can be an arabinosyl group, a hydroxyl group, or hydrogen google.com.

Isolation and Characterization of Primycin Components and Analogs

Researchers have successfully separated the components of the primycin mixture using various chromatographic techniques. Column chromatography, particularly with silica gel, has proven effective for separation epo.org. A patent describes the use of specific solvent systems to separate the primycin complex into at least nine components, including major components designated A₁, B₁, and C₁, as well as related analogs (A₂, A₃, B₂, B₃, C₂, C₃) google.com.

The separation can be monitored and verified using thin-layer chromatography (TLC), where different components exhibit distinct R_f values, confirming that primycin is a mixture google.comgoogle.com. For instance, using one solvent system, the major components were resolved with the following R_f values: A₁ (0.29), C₁ (0.35), and B₁ (0.54) google.com.

Structural elucidation of these separated components relies on a combination of analytical methods. Early degradation studies established that primycin contains a D-arabinose unit, a monoalkylated guanidine group, and a long-chain polyhydroxylated amino-acid backbone rsc.org. Modern techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for determining the precise chemical structure of complex natural products and their analogs epo.orgnih.gov. Fast atom bombardment mass spectroscopy has been used to analyze the primycin component A₁ google.com. These methods allow for the confirmation of molecular weights and the detailed mapping of atomic connectivity, revealing the subtle structural differences between the various components of the primycin complex researchgate.netnih.gov.

Once isolated, the individual components of the primycin complex exhibit different levels of antimicrobial activity. Bioautography, a technique where a developed chromatogram is placed on an inoculated agar (B569324) plate, can be used to visualize the antimicrobial effect of each separated spot google.com. This method has demonstrated that the major components (A₁, B₁, and C₁) possess distinct inhibitory activity against bacteria such as Bacillus subtilis epo.orggoogle.com.

While the primycin complex as a whole is highly active against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus faecalis, the specific minimum inhibitory concentrations (MICs) can vary between its components nih.gov. This variation in activity is a direct consequence of the structural differences detailed above, particularly in the side chains, which affect membrane interaction and target binding. Understanding the specific activity of each component is crucial for potentially optimizing the composition of the antibiotic for therapeutic use.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Primycin (B1142422) Analysis

Chromatographic methods are essential for separating the components of the Primycin complex and quantifying them.

High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Quantitation

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful analytical method used for both qualitative and quantitative analysis of compounds, offering enhanced resolution compared to traditional Thin-Layer Chromatography (TLC). pharmacyjournal.in It is suitable for high-throughput screening and provides sensitivity and reliability in quantifying analytes at nanogram levels. pharmacyjournal.in

HPTLC has been employed for monitoring the microbial production of Primycin. oup.com A described HPTLC separation method for Primycin revealed the presence of three main sets of spots, designated A, B, and C, along with some minor compounds. oup.com The components within each set exhibited very close retention factor (Rf) values. oup.com This technique allows for the separation of the active Primycin components in the fermentation broth from by-products formed during the fermentation process. oup.com

For visualization and quantitative evaluation in HPTLC of Primycin, a dipping technique using a sulfuric acid solution followed by heating is employed for chromogen formation. oup.com This process results in an absorption maximum at 290 nm, which is then used for densitometric evaluation in reflectance mode. oup.com

An example of an HPTLC mobile phase composition used for Primycin separation includes chloroform–carbon tetrachloride–35% (v/v) formic acid (40:10:7, v/v). oup.com Using this system, a migration distance of 160–180 mm can be achieved in approximately 35 minutes. oup.com

Quantitative analysis using HPTLC involves evaluating the visualized chromatogram with a TLC scanner in reflectance mode at a specific wavelength, such as 290 nm. oup.com The relative intensities of the different spots on the TLC plate can provide information on the formation of the active components. oup.com

Gel Chromatography for Component Separation

Gel chromatography, also known as gel filtration or size exclusion chromatography, separates molecules based on their size and shape as they pass through a porous matrix. bioted.es Larger molecules that cannot enter the pores elute faster, while smaller molecules that can enter the pores have a longer retention time. bioted.es This technique is useful for separating components of a mixture based on their molecular weight. bioted.es

While specific detailed research findings on the application of gel chromatography solely for the separation of all Primycin components were not extensively detailed in the provided search results, a patent document mentions the use of Sephadex LH-20 gel in a chromatographic column for purifying Primycin components. epo.org In this context, Primycin is dissolved in a mixture of mobile and stationary phases and applied to the column, with elution carried out using the mobile phase. epo.org The composition and purity of the collected fractions are monitored by thin-layer chromatography, with separation checked under ultraviolet light at 206 nm. epo.org This indicates that gel chromatography, potentially in conjunction with other techniques, is a relevant method for purifying and separating Primycin components.

Spectroscopic Methods for Molecular Characterization and Interaction Studies

Spectroscopic techniques provide valuable insights into the molecular characteristics of Primycin and its interactions with biological membranes and other molecules.

UV-Vis Spectroscopy for Chromogen Detection

UV-Vis spectroscopy measures the absorption or transmission of light by a sample in the ultraviolet and visible regions of the spectrum. mt.com This technique is widely used for qualitative and quantitative analysis of substances that absorb light in this range, particularly those containing chromophores. mt.combioglobax.com

As mentioned in the HPTLC section, UV-Vis detection at 290 nm is used for the quantitative evaluation of Primycin after chromogen formation with sulfuric acid treatment. oup.com This indicates that Primycin, after chemical treatment, forms a chromophore that absorbs light in the UV region, allowing for its detection and quantification using UV-Vis spectroscopy principles. UV-Vis spectroscopy can be used to identify and quantify components by analyzing their absorption peaks at specific wavelengths. smacgigworld.com

Fluorescence Polarization and Electron Paramagnetic Resonance (EPR) for Membrane Dynamics

Fluorescence polarization and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for investigating the dynamics and fluidity of biological membranes and the interaction of molecules with these membranes.

Fluorescence polarization, using probes like trimethylammonium-diphenylhexatriene (B1238274) (TMA-DPH), can measure membrane fluidity. d-nb.infoakjournals.com Studies using TMA-DPH have shown that Primycin treatment can induce enhanced membrane fluidity and alter plasma membrane dynamics in Candida albicans. d-nb.infoakjournals.comresearchgate.net For instance, treatment with 64 μg/ml (56.8 nM) Primycin resulted in altered membrane dynamics. d-nb.info Lower anisotropy values observed in treated cells compared to control cells suggest increased mobility of the fluorophore anchored in the phospholipid head groups, indicating a more fluid membrane structure. d-nb.info

EPR spectroscopy, particularly with spin-labeled fatty acids like 5-(4,4-dimethyloxazolidine-N-oxyl)stearic acid (5-SASL), is used to determine changes in plasma membrane dynamics and phospholipid flexibility. researchgate.netnih.govresearchgate.net EPR studies have investigated the direct interaction of Primycin with the plasma membrane of Candida albicans. researchgate.netnih.govresearchgate.net These studies revealed that Primycin treatment can alter the phase transition temperatures of the plasma membrane, suggesting a reduction in phospholipid flexibility. researchgate.netnih.govnih.gov For example, treatment with 128 μg/ml Primycin increased the phase transition temperatures of C. albicans strains. researchgate.netnih.govnih.gov

Saturation transfer EPR measurements provide information on the molecular motions within the membrane. researchgate.netnih.govnih.gov These measurements have shown that Primycin treatment can decrease the rotational correlation times of spin label molecules, indicating a "rigidizing" effect on the plasma membrane. researchgate.netnih.gov This effect may be related to Primycin's ability to form complexes with membrane fatty acid molecules, leading to alterations in phospholipid structures in the hydrophobic region near the fatty acid chains. researchgate.netnih.gov EPR studies have also indicated the presence of a non-physiological gel phase in the membranes of cells treated with Primycin or its components. nih.gov

Rayleigh Scattering for Complex Formation Thermodynamics

Rayleigh scattering is a light scattering technique sensitive to particle size and can be used to study the formation of molecular complexes and determine their thermodynamic parameters. nih.govresearchgate.net

Rayleigh scattering has been employed to investigate the complex formation between Primycin and ergosterol (B1671047), a major fungal sterol, to understand Primycin's effect on the fungal plasma membrane at a molecular level. nih.govresearchgate.net By measuring Rayleigh scattering signals, which are sensitive to particle size, researchers can monitor the association of Primycin and ergosterol molecules. nih.govresearchgate.net

Studies using Rayleigh scattering, combined with methods like the Benesi-Hildebrand method, have validated a 1:1 stoichiometry for the complex formation between Primycin and ergosterol. nih.govresearchgate.net Thermodynamic parameters derived from these studies, such as enthalpy change (ΔH) and entropy change (ΔS), provide insights into the driving forces of the interaction. nih.govresearchgate.net For example, a low enthalpy change (ΔH = -1.14 kJ mol⁻¹) and a positive entropy production (ΔS = 29.78 J mol⁻¹ K⁻¹) have been measured for the Primycin-ergosterol complex formation, suggesting that the interaction is primarily entropy-driven. nih.govresearchgate.net This entropy production is likely due to the partial destruction of the solvation shell of the interacting species before complex formation. nih.govresearchgate.net These findings highlight the importance of ergosterol in the mode of action of Primycin against fungal infections and suggest a temperature dependence of the interaction. nih.govresearchgate.net Rayleigh scattering has also been used in studies investigating the interaction of primycin with oleic acid. researchgate.netoszk.hu

6.3. Bioautographic and Microbiological Assay Integration for Active Component Detection

Bioautographic and microbiological assays are crucial techniques for the detection and localization of biologically active compounds, particularly in complex mixtures and during the isolation process of natural products mycocentral.eunih.govnih.gov. These methods leverage the inhibitory effects of antimicrobial substances on microbial growth to identify active components mycocentral.euuni.lu. Microbiological assays, such as the agar (B569324) diffusion method (cylinder-plate or cup-plate method) and the turbidimetric method, are based on comparing the inhibition of microbial growth by a test substance to that produced by a standard preparation uni.lu. The size of the zone of inhibition in agar-based methods or the inhibition of turbidity in liquid media correlates with the potency of the antimicrobial agent.

Bioautography, a technique hyphenated with planar chromatography like Thin-Layer Chromatography (TLC), directly links chromatographic separation with a biological test performed on the same plate. This method is highly effective for screening samples for biological activity and allows for the localization of active constituents within a separated mixture mycocentral.eu. In the context of antimicrobial compounds, a developed chromatogram is typically overlaid or immersed in a medium inoculated with a test microorganism mycocentral.eu. Following incubation, areas where antimicrobial compounds are present show a lack of microbial growth, appearing as clear zones against a colored background (often visualized using a tetrazolium salt that is converted to a colored formazan (B1609692) by living microorganisms). Different variations exist, including direct bioautography, contact bioautography, and agar overlay (immersion) bioautography mycocentral.eu.

The active ingredient of Ebrimycin gel is known to be Primycin (primycin sulfate). Primycin is a macrolide antibiotic complex produced through microbial fermentation processes. Monitoring the production and isolation of such a complex antibiotic necessitates reliable analytical methods, including microbiological assays and bioautography, to track the active components.

Studies on monitoring the microbial production of Primycin have integrated microbiological agar diffusion methods with bioautographic evaluation of active spots separated by Thin-Layer Chromatography. This approach allows for the assessment of the biological activity of different components present in the fermentation broth. In one study, a TLC method with sulfuric acid visualization was used alongside a modified Sakaguchi reaction and bioautographic evaluation to analyze Primycin production. The spots visualized chemically were compared to the inhibition zones observed in the bioautogram. This comparison is crucial for correlating the chemical presence of compounds with their biological activity. The TLC method employed was capable of separating the group of active primycin components from by-products formed during fermentation.

The bioautographic evaluation, in this context, involved applying a developed TLC sheet onto the surface of an agar medium before chemical visualization. This allowed the biologically active spots to create zones of inhibition in the microbial layer. Comparing these inhibition zones to the spots visualized by chemical methods (sulfuric acid and Sakaguchi reaction) provided insights into which separated components possessed antimicrobial activity.

While specific detailed quantitative data tables solely focused on this compound's active component detection via bioautography and microbiological assays were not extensively available in the search results, the methodology described highlights the integral role of these techniques in the analysis and monitoring of Primycin. The comparison of different visualization methods with bioautography is a key aspect of identifying and tracking the biologically active fractions during isolation and production.

The following table illustrates the comparative approach described for monitoring Primycin, based on the methods mentioned in the research findings:

Analytical MethodPurposeObservation
TLC with Sulfuric Acid VisualizationChemical visualization of separated spotsColored spots on TLC plate
Modified Sakaguchi ReactionSpecific chemical detection (e.g., guanidine (B92328) groups in Primycin)Colored spots on TLC plate
Bioautographic EvaluationDetection of antimicrobial activityZones of inhibition on inoculated agar/plate

This integrated approach, combining chromatographic separation with biological detection, is a powerful strategy in the discovery, isolation, and monitoring of antimicrobial compounds like Primycin, the active component of this compound.

Comparative Molecular and Mechanistic Studies with Other Antimicrobials

Comparison of Membrane-Targeting Mechanisms with Other Antibiotics

Primycin (B1142422) exerts its antibacterial effect by disrupting the bacterial cytoplasmic membrane wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.orgfishersci.co.uk. Studies suggest that its action involves influencing membrane fluidity and disrupting membrane potential wikipedia.orgwikipedia.orgwikipedia.org. This membrane interaction leads to increased ion permeability and conductivity, as well as the leakage of intracellular components, such as nucleotides, from bacterial cells fishersci.co.ukmims.com. Electron paramagnetic resonance (EPR) spectroscopy measurements have indicated that Primycin can affect plasma membrane dynamics, potentially causing a "rigidizing" effect or enhanced fluidity depending on the concentration and the specific membrane composition, possibly through complex formation with membrane fatty acids wikipedia.orgwikipedia.orgwikipedia.orgmims.com.

This mechanism shares similarities with other membrane-targeting antibiotics but also presents distinctions. For instance, polymyxins, cyclic peptides, interact with the lipopolysaccharide (LPS) layer of Gram-negative bacteria and disrupt the outer and inner membranes, leading to leakage of cellular contents wikipedia.orgmims.comresearchgate.net. Daptomycin (B549167), a cyclic lipopeptide, inserts into the cell membrane of Gram-positive bacteria in a calcium-dependent manner, leading to membrane depolarization, disruption of membrane function, and ultimately cell death wikipedia.orgfishersci.cafishersci.nl. While both Primycin and these agents target the membrane, the specific molecular interactions and resulting effects on membrane properties (fluidity vs. pore formation/depolarization) can vary. Studies comparing Primycin's interaction with fungal membranes, specifically Candida albicans, have shown that its activity is influenced by plasma membrane composition, similar to the interaction of amphotericin B with ergosterol (B1671047) mims.com. Amphotericin B, a polyene antifungal, binds to ergosterol in fungal cell membranes, forming pores that lead to leakage of ions and molecules mims.comlipidmaps.orgfrontiersin.org.

Distinguishing Primycin’s Action on Non-Dividing Bacteria from Cell-Division Dependent Agents

A notable characteristic of Primycin is its bactericidal activity against non-dividing or growth-arrested bacteria, a trait that is considered advantageous and relatively uncommon among antimicrobial agents wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.orgfishersci.co.uk. Many bactericidal antibiotics, such as beta-lactams and vancomycin (B549263), primarily target processes essential for cell division or active metabolism, rendering them less effective against bacteria in a dormant or slow-growing state mims.comfishersci.co.uk.

Research using time-kill studies on Staphylococcus aureus cultures subjected to various growth arrest conditions demonstrated that Primycin maintained its bactericidal activity wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.co.uk. The killing action was observed to be slower against growth-arrested cultures compared to exponentially growing ones, with the rate influenced by the specific method of arrest wikipedia.orgwikipedia.orgwikipedia.org. Importantly, the bactericidal effect of Primycin was found to be less influenced by stringent response or inhibition of protein synthesis, indicating that its action does not rely on ongoing metabolic activity wikipedia.orgwikipedia.orgwikipedia.orgfishersci.co.uk. This contrasts with agents like vancomycin, whose effect is largely dependent on active cell division and peptidoglycan synthesis mims.comfishersci.co.uk. Optical density measurements and transmission electron microscopy have further supported that Primycin kills bacterial cells without causing lysis, preserving the physical integrity of the cell wall wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. This non-lytic killing mechanism is consistent with its membrane-targeted effect fishersci.co.uk.

Synergy Studies at the Molecular Level with Other Antimicrobial Agents

Synergy studies investigating Primycin in combination with other antimicrobial agents have been reported, revealing both synergistic and antagonistic interactions depending on the specific combination. Synergistic interactions have been noted with antibiotics such as oxytetracycline, streptomycin, oxacillin, penicillin, and vancomycin uni.lu. Conversely, antagonistic interactions have been reported with novobiocin, erythromycin, chloramphenicol, and fuzidic acid uni.lu.

At the molecular level, the mechanisms underlying these specific synergistic and antagonistic effects with Primycin are not extensively detailed in the available literature. However, general principles of antimicrobial synergy can involve various mechanisms, such as:

Enhanced uptake or access of one drug into the bacterial cell due to the action of the other.

Sequential blocking of a metabolic pathway.

Inhibition of resistance mechanisms.

Binding to different targets within the cell.

Given Primycin's membrane-targeting activity, one potential mechanism for synergy with other agents could involve membrane perturbation leading to increased intracellular concentration of the co-administered antibiotic. For example, studies with other membrane-disrupting agents like antimicrobial peptides (AMPs) have shown synergy with conventional antibiotics, where the AMPs' membrane activity facilitates the entry of the partner drug to its intracellular target fishersci.cawikidata.org.

Beyond antibacterial combinations, Primycin in combination with various statins has exhibited synergistic and additive effects against certain clinically important fungi in vitro mims.com. Statins are primarily known for their cholesterol-lowering properties through the inhibition of HMG-CoA reductase, but some have also shown antimicrobial activity or the ability to enhance the effects of antifungals, potentially by affecting membrane sterol synthesis mims.com. The molecular basis for the synergy between Primycin and statins against fungi likely involves their combined effects on fungal cell membrane integrity or function, although the precise molecular interactions warrant further investigation.

While the reported synergy and antagonism data highlight the potential for combination therapies involving Primycin, detailed molecular mechanistic studies are needed to fully elucidate the basis for these interactions.

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